DBIBB Exhibits 33-Fold Higher Potency at LPA2 Compared to GRI977143
In head-to-head pharmacological characterization, DBIBB demonstrated an EC50 of approximately 100 nM (0.10 µM) for LPA2 activation, representing a 33-fold increase in potency over its predecessor GRI977143, which exhibits an EC50 of 3.3 µM [1]. Both compounds were evaluated under identical assay conditions using LPA2-transfected cell systems across a concentration range of 1 nM to 10 µM [1]. This potency improvement enables the use of lower compound concentrations to achieve equivalent receptor activation, reducing potential off-target effects and conserving precious compound inventory in long-term studies.
| Evidence Dimension | LPA2 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | 100 nM (0.10 µM) |
| Comparator Or Baseline | GRI977143: 3.3 µM |
| Quantified Difference | 33-fold increase in potency |
| Conditions | LPA2-transfected cell lines; dose-response curves covering 1 nM to 10 µM range |
Why This Matters
Higher potency translates to reduced compound consumption, lower cost per experiment, and diminished risk of off-target interactions at equivalent receptor occupancy.
- [1] Kiss GN, Fells JI, Gupte R, et al. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. Molecular Pharmacology. 2012;82(6):1162-1173. View Source
